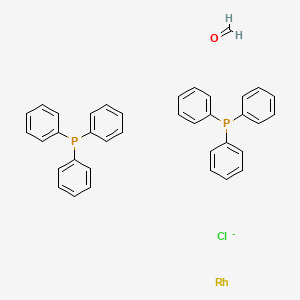
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (4-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is a fluorinated quinolone derivative. This compound is known for its broad-spectrum antibacterial activity and is commonly used in veterinary medicine. It is a synthetic antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, and repair.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the quinoline core. The process may include:
Formation of the Quinoline Core: : This can be achieved through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Fluorine Atom: : Fluorination can be performed using reagents like Selectfluor or DAST (diethylaminosulfur trifluoride).
Attachment of the Cyclopropyl Group: : Cyclopropanation can be achieved using Simmons-Smith reagents or other cyclopropanation methods.
Introduction of the Piperazine Ring: : The piperazine ring can be introduced through nucleophilic substitution reactions with appropriate precursors.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for efficiency and yield, often using continuous flow chemistry to ensure consistent quality and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can be used to introduce functional groups or modify existing ones.
Reduction: : Reduction reactions can be employed to reduce nitro groups or other oxidized functionalities.
Substitution: : Nucleophilic substitution reactions are used to introduce different substituents on the quinoline core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as amines, alcohols, and halides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of the quinoline core, with modifications at different positions on the ring system.
Applications De Recherche Scientifique
This compound has several scientific research applications, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its antibacterial properties and mechanisms of action.
Medicine: : Employed as an antibacterial agent in veterinary medicine.
Industry: : Utilized in the development of new antibiotics and other pharmaceuticals.
Mécanisme D'action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
Comparaison Avec Des Composés Similaires
This compound is part of the fluoroquinolone class of antibiotics, which includes other compounds like ciprofloxacin and enrofloxacin. While all fluoroquinolones share similar mechanisms of action, this compound is unique due to its specific structural features, such as the presence of the cyclopropyl group and the ethyl-piperazine moiety. These structural differences can influence its antibacterial spectrum, pharmacokinetics, and resistance profile.
Similar Compounds
Ciprofloxacin: : A widely used fluoroquinolone antibiotic in human medicine.
Enrofloxacin: : Another fluoroquinolone used primarily in veterinary medicine.
Norfloxacin: : A fluoroquinolone with a similar mechanism of action but different structural features.
Propriétés
Numéro CAS |
1241968-97-7 |
|---|---|
Formule moléculaire |
C27H30FN3O4 |
Poids moléculaire |
479.5432032 |
Synonymes |
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (4-Methoxyphenyl)Methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid](/img/structure/B1144048.png)


![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144064.png)


![7-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144067.png)
![Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1144069.png)
